Gemifloxacin Impurity

描述

Gemifloxacin impurity is a byproduct formed during the synthesis of gemifloxacin mesylate, a fluoroquinolone antibiotic used to treat bacterial infections. This impurity can arise from various stages of the synthesis process and may affect the purity and efficacy of the final pharmaceutical product. Understanding the nature and behavior of this compound is crucial for ensuring the quality and safety of gemifloxacin-based medications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gemifloxacin impurity typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the reaction of gemifloxacin with various reagents under specific conditions. For example, the impurity can be formed during the reaction of gemifloxacin with hydrochloric acid, sodium hydroxide, or hydrogen peroxide under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound is minimized through optimized reaction conditions and purification techniques. High-performance liquid chromatography (HPLC) is often used to separate and quantify the impurity from the main product . Additionally, advanced techniques such as capillary zone electrophoresis (CZE) are employed to ensure the stability and purity of gemifloxacin mesylate .

化学反应分析

Types of Reactions: Gemifloxacin impurity can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents like hydrogen peroxide.

Reduction: Reaction with reducing agents.

Substitution: Reaction with nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles under controlled pH and temperature.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to the formation of oxidized derivatives of this compound .

科学研究应用

Analytical Methods for Gemifloxacin Impurity

1. Capillary Zone Electrophoresis (CZE)

A study validated a rapid CZE method for simultaneous analysis of gemifloxacin mesylate and its synthetic impurity. The method utilized a fused-silica capillary and a borate buffer at pH 10, achieving separation under specific voltage conditions. The limits of detection and quantification for the impurity were established at 1.0 μg/mL and 3.0 μg/mL, respectively, demonstrating high specificity and robustness against various degradation conditions .

2. Reversed Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

Another research developed an RP-UPLC method for the determination of gemifloxacin mesylate in pharmaceutical preparations. This method provided rapid analysis with a retention time of approximately 0.5 minutes, showcasing excellent linearity (r² = 0.9991) and accuracy (recovery rates between 93.71% and 100.29%). The method was validated according to ICH guidelines, confirming its applicability in quality control settings .

3. Colorimetric Method

A visible spectrophotometric method was also developed for the determination of gemifloxacin mesylate in tablets, even in the presence of synthetic impurities. This method involved forming a yellow ion-pair complex with a sulfonphthalein dye, validated for specificity and linearity against other established methods .

Biological Safety Studies

1. Cytotoxicity and Genotoxicity

Research evaluating the cytotoxic and genotoxic potential of gemifloxacin mesylate and its impurities revealed that the synthetic impurity exhibited higher cytotoxicity compared to the parent drug when tested on 3T3 cell lines. The comet assay indicated that both the drug and its impurities possess genotoxic properties, raising concerns regarding their safety profiles in therapeutic applications .

2. Pharmacokinetics in Soft Tissue Infections

Gemifloxacin has shown promising pharmacokinetic properties, particularly in penetrating soft tissues effectively. Studies indicated that concentrations of gemifloxacin in skeletal muscle were significantly higher than those in plasma, suggesting its potential effectiveness against soft tissue infections caused by susceptible bacteria . This pharmacokinetic profile could be influenced by the presence of impurities, necessitating further investigation into their impact on therapeutic efficacy.

作用机制

Gemifloxacin impurity can be compared with other impurities formed during the synthesis of fluoroquinolone antibiotics, such as:

- Ciprofloxacin impurity

- Levofloxacin impurity

- Moxifloxacin impurity

Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Unlike other fluoroquinolone impurities, it may exhibit distinct chemical and biological properties that require specialized analytical techniques for detection and quantification .

相似化合物的比较

- Ciprofloxacin impurity: Formed during the synthesis of ciprofloxacin.

- Levofloxacin impurity: Formed during the synthesis of levofloxacin.

- Moxifloxacin impurity: Formed during the synthesis of moxifloxacin .

By understanding the nature and behavior of gemifloxacin impurity, researchers and pharmaceutical manufacturers can ensure the quality and safety of gemifloxacin-based medications, ultimately benefiting patients and healthcare providers.

生物活性

Gemifloxacin, a fluoroquinolone antibiotic, is primarily used to treat respiratory tract infections. Its impurities, particularly gemifloxacin impurity, have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Gemifloxacin and Its Impurities

Gemifloxacin is known for its effectiveness against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure features a 4-oxo-1,4-dihydroquinoline skeleton, which is crucial for its antibacterial activity. The addition of fluorine enhances its pharmacokinetic properties and broadens its spectrum of activity .

Chemical Structure:

- Molecular Formula: C18H20FN5O4

- Molecular Weight: 389.38 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pathogens demonstrated that gemifloxacin and its impurities were effective against:

-

Bacteria:

- Escherichia coli

- Bacillus cereus

- Pseudomonas fluorescens

- Pseudomonas aeruginosa

-

Fungi:

- Monilinia fructicola

- Aspergillus flavus

- Penicillium italicum

- Botrytis cinerea

The results indicated higher antibacterial activity against E. coli and B. cereus, while lower activity was noted against P. fluorescens and P. aeruginosa. Additionally, the antifungal efficacy was promising against several phytopathogenic fungi .

Gemifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This inhibition leads to the cessation of bacterial growth and reproduction. The presence of impurities may influence this mechanism, potentially altering the efficacy or spectrum of activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of AOAC International evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the impurity retained significant antibacterial properties comparable to the parent compound, suggesting potential therapeutic applications in cases where gemifloxacin is used .

Case Study 2: Antioxidant Properties

In addition to its antimicrobial activity, this compound has shown promising antioxidant effects. Research indicated that certain metal complexes formed with gemifloxacin exhibited strong antioxidant capacity, with IC50 values indicating effective scavenging of free radicals at low concentrations (e.g., 169.7 µg/mL for Fe(III) complex) .

Comparative Analysis of Biological Activities

| Activity Type | Gemifloxacin | This compound |

|---|---|---|

| Antibacterial Efficacy | High | Moderate to High |

| Antifungal Efficacy | Moderate | Moderate |

| Antioxidant Activity | Low | Significant |

属性

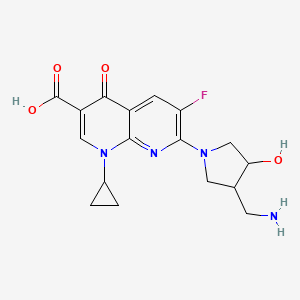

IUPAC Name |

7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVDKXMHBRYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。